2-Iodocinnamic acid

Overview

Description

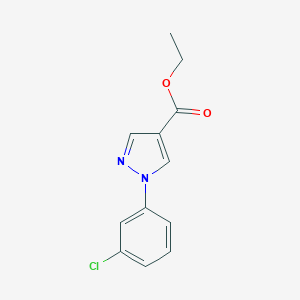

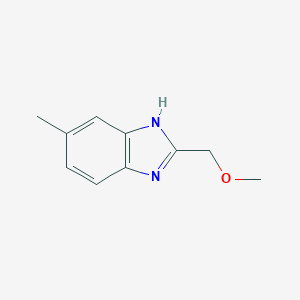

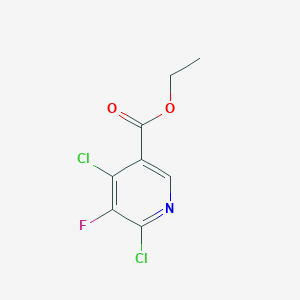

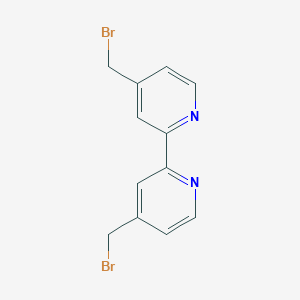

2-Iodocinnamic acid is a chemical compound with the molecular formula C9H7IO2 and a molecular weight of 274.0552 . It is also known by its IUPAC name, 2-Propenoic acid, 3-(2-iodophenyl)- .

Molecular Structure Analysis

The molecular structure of this compound consists of an iodine atom attached to a phenyl group, which is further connected to an acrylic acid group . The structure can be represented by the SMILES notation: O=C(O)C=Cc1ccccc1I .Physical And Chemical Properties Analysis

This compound has a standard solid enthalpy of combustion of -4081.00 kJ/mol and a standard Gibbs free energy of formation of 0.28 kJ/mol . It has an ideal gas heat capacity ranging from 296.82 to 337.74 J/mol×K at temperatures between 680.33 and 918.86 K . The dynamic viscosity ranges from 0.0000654 to 0.0025799 Pa×s at temperatures between 393.86 and 680.33 K .Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

2-Iodocinnamic acid, as part of the hydroxycinnamic acid derivatives family, shows significant promise due to its potent antioxidant and anti-inflammatory properties. These phenolic compounds are involved in various biosynthetic pathways in plants and have been noted for their therapeutic benefits in conditions like diabetes and hyperlipidemia. Notably, they possess the ability to inhibit macrophage infiltration and nuclear factor κB activation in obese animals, thus reducing obesity and associated health complications. Moreover, they can modulate the expression of proinflammatory adipokines and enhance the secretion of anti-inflammatory agents like adiponectin from adipocytes. These compounds also prevent adipocyte differentiation and can lower lipid profiles in experimental models, showcasing their potential in managing lipid metabolism and obesity-related health issues (Alam et al., 2016).

Pharmaceutical Functions and Applications in Foods

This compound derivatives like ferulic acid are key components in traditional Chinese medicine herbs and have been identified as universal phenolic acids in the plant kingdom. These compounds are recognized for their low toxicity and a broad spectrum of physiological functions, including antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities. Their properties also contribute to the protection against coronary diseases, lowering cholesterol, and increasing sperm viability. Due to these multifaceted benefits and low toxicity, derivatives of this compound are extensively used in the food and cosmetic industries. They serve various purposes, from being raw materials for vanillin and preservatives to acting as cross-linking agents for food gels, edible films, and ingredients in sports foods and skin protection products. Notably, their preparation can be achieved through both chemical synthesis and biological transformation, highlighting the versatility and wide-ranging applications of these compounds (Ou & Kwok, 2004).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . The chemical should be stored and handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Properties

IUPAC Name |

3-(2-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCFNNJYIXFMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301031 | |

| Record name | 3-(2-Iodophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-34-1 | |

| Record name | 3-(2-Iodophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Iodophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)

![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)